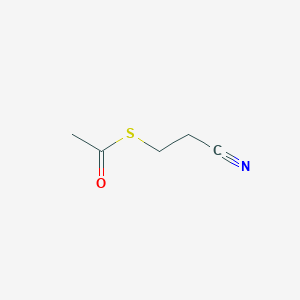
Dynemicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dynemicin A is a natural product that belongs to the enediyne family of compounds. It was first isolated from the fermentation broth of Micromonospora chersina in 1987. Dynemicin A has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including multidrug-resistant cells. It is known to be one of the most potent antitumor agents discovered to date.
Aplicaciones Científicas De Investigación
Dual Role in Biosynthesis
Dynemicin A showcases a dual biosynthetic role, involving both a 10-membered carbocycle and an anthraquinone, both of polyketide origin. The dynemicin enediyne polyketide synthase (PKS), DynE8, is notable for producing the core scaffolds of both the enediyne and anthraquinone. This unique biosynthetic pathway offers insight into the complex nature of Dynemicin A's synthesis (Cohen & Townsend, 2017).
Biosynthetic Studies
Research involving isotopically labeled compounds revealed that Dynemicin A is synthesized from two heptaketide chains forming its bicyclic enediyne core and the anthraquinone moiety. This provides a deeper understanding of its molecular structure and the intricate processes involved in its natural synthesis (Tokiwa et al., 1992).
DNA Cleavage and Intercalation
Dynemicin A exhibits the ability to cleave DNA strands upon irradiation with visible light. Its nucleotide cutting specificity is aligned with that of NADPH- or thiol-induced DNA breakage, indicating a similar DNA-cleaving intermediate. This property is crucial in understanding its potential as an antitumor agent (Shiraki & Sugiura, 1990).
Synthesis and Analogs
The synthesis of Dynemicin A and its analogs, which include various trigger mechanisms, has been a subject of interest. This includes the development of simplified analogs that demonstrate significant in vitro and in vivo activity against tumor models, providing a pathway for potential therapeutic applications (Maier, Bosse, & Niestroj, 1999).
Mechanism of Action and Binding Studies
Research into the mechanism of DNA cleavage by Dynemicin A and its synthetic analogs revealed insights into its DNA-binding and -cleaving properties. It suggests that the E-ring hydroxyl groups are beneficial for binding, and the carboxylate group plays a critical role in the DNA-cleavage process (Myers et al., 1995).
Potential as an Anticancer Antibiotic
Dynemicin A has been identified as a promising anticancer antibiotic due to its unique internal trigger mechanism and DNA intercalation properties. It offers a new understanding of drug delivery to specific sites and represents a novel approach to anticancer therapy (Stinson, 1990).
Propiedades
Número CAS |
124412-57-3 |
|---|---|
Nombre del producto |
Dynemicin A |
Fórmula molecular |
C30H19NO9 |
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
(2R,4S,5S,8R,11Z,15S)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid |
InChI |
InChI=1S/C30H19NO9/c1-12-19(28(37)38)27(39-2)13-7-5-3-4-6-8-18-29(12)30(13,40-29)14-11-17(34)22-23(24(14)31-18)26(36)21-16(33)10-9-15(32)20(21)25(22)35/h3-4,9-13,18,31-34H,1-2H3,(H,37,38)/b4-3-/t12-,13+,18-,29-,30+/m0/s1 |
Clave InChI |
AFMYMMXSQGUCBK-AKMKHHNQSA-N |
SMILES isomérico |
C[C@@H]1C(=C([C@@H]2C#C/C=C\C#C[C@@H]3[C@@]14[C@@]2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
SMILES |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
SMILES canónico |
CC1C(=C(C2C#CC=CC#CC3C14C2(O4)C5=CC(=C6C(=C5N3)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O |
Sinónimos |
dynemicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)

![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)
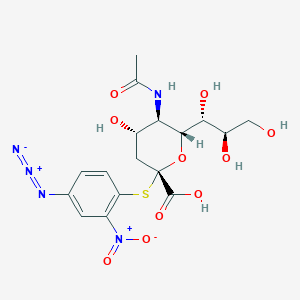

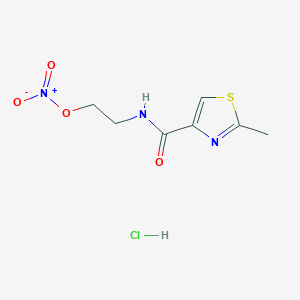
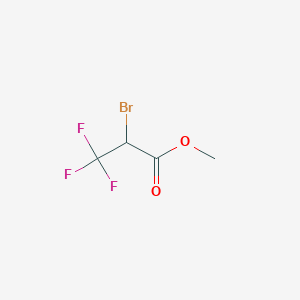
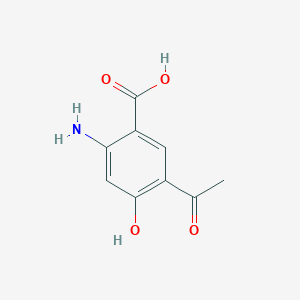
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)



